molecular formula C18H26N2O4 B3027137 4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid CAS No. 1233955-30-0

4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid

Cat. No.: B3027137
CAS No.: 1233955-30-0
M. Wt: 334.4
InChI Key: GXSJKYVMHUVSNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid typically involves the following steps:

    Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl piperidine.

    Amidation: The protected piperidine is then reacted with 4-aminomethylbenzoic acid under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimization for larger scale reactions, including the use of continuous flow reactors and automated synthesizers to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid undergoes several types of chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound.

    Deprotection Reactions: The major product is the free amine derivative of the compound.

Scientific Research Applications

4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid primarily involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

Uniqueness

4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid is unique due to its semi-flexible nature, which allows for better optimization of the 3D orientation of PROTACs. This property enhances the formation of ternary complexes and improves the drug-like characteristics of the resulting molecules .

Properties

IUPAC Name

4-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-10-8-15(9-11-20)19-12-13-4-6-14(7-5-13)16(21)22/h4-7,15,19H,8-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSJKYVMHUVSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134493
Record name 1-(1,1-Dimethylethyl) 4-[[(4-carboxyphenyl)methyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-30-0
Record name 1-(1,1-Dimethylethyl) 4-[[(4-carboxyphenyl)methyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-[[(4-carboxyphenyl)methyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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